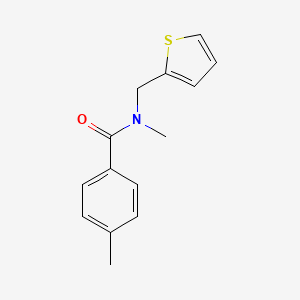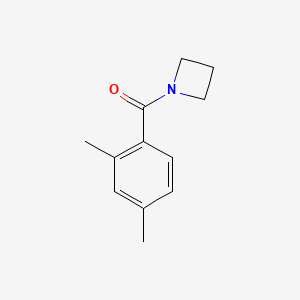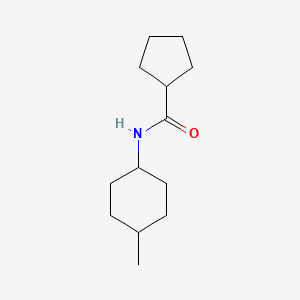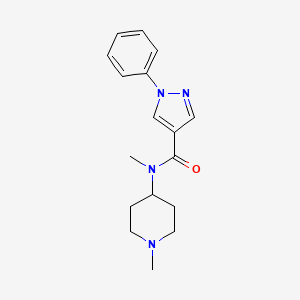
N,N-dimethyl-3-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-phenylthiophene-2-carboxamide, also known as DPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPTC is a member of the thiophene family, which is known for its diverse range of biological and chemical properties.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-phenylthiophene-2-carboxamide is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. In anticancer research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In antibacterial research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In organic electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to have good charge transport properties, making it a promising candidate for use in electronic devices. In anticancer research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In antibacterial research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N-dimethyl-3-phenylthiophene-2-carboxamide in lab experiments include its high purity, ease of synthesis, and diverse range of potential applications. However, the limitations of using N,N-dimethyl-3-phenylthiophene-2-carboxamide include its limited solubility in common organic solvents and its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are many potential future directions for research on N,N-dimethyl-3-phenylthiophene-2-carboxamide. In organic electronics, future research could focus on the development of new semiconducting polymers based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved charge transport properties and stability. In biomedical research, future research could focus on the development of new anticancer and antibacterial agents based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved efficacy and reduced toxicity. In molecular electronics, future research could focus on the development of new redox-active molecules based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved switching and sensing properties. Overall, N,N-dimethyl-3-phenylthiophene-2-carboxamide has the potential to make significant contributions to various fields of research, and further studies are needed to fully understand its properties and potential applications.
Synthesemethoden
N,N-dimethyl-3-phenylthiophene-2-carboxamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura cross-coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, while the Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been used successfully to synthesize N,N-dimethyl-3-phenylthiophene-2-carboxamide with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-phenylthiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including organic electronics, molecular electronics, and biomedical research. In organic electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been used as a building block for the synthesis of semiconducting polymers, which have potential applications in electronic devices such as solar cells and transistors. In molecular electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been used as a redox-active molecule for the development of molecular wires and switches. In biomedical research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been studied for its potential anticancer and antibacterial properties.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(2)13(15)12-11(8-9-16-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBFPDVFOXFCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-phenylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)





